4-(Trifluoromethyl)thiazol-2-amine
Overview
Description
4-(Trifluoromethyl)thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H3F3N2S and its molecular weight is 168.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Analog Compounds
4-(Trifluoromethyl)thiazol-2-amine has been utilized as a precursor in the synthesis of various analog compounds. For instance, it was used to create ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of secondary amines. This method also explored the use of primary amines (Boy & Guernon, 2005).
Development of Structurally Diverse Scaffolds
The compound has facilitated the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives. These derivatives are achieved through three-component reactions of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone. This process enables the construction of various scaffolds including isoxazoles, triazoles, and propargylamine derivatives, which have biological interest (Dalmal et al., 2014).
Role in Synthesis of Fluorinated Compounds
The compound is instrumental in the synthesis of fluorinated purines and thiapurines. This synthesis involves the reaction of 2-(dialkylamino)-1,3-thiazol-4-amines with various isocyanates and triazines, leading to the incorporation of trifluoromethyl groups in the pyrimidine ring of these compounds (Iaroshenko et al., 2007).
Evaluation in Corrosion Inhibition
In the field of materials science, this compound derivatives have been evaluated for their effectiveness in inhibiting the corrosion of metals like iron. Quantum chemical and molecular dynamics simulation studies provide insights into the interaction of these compounds with metal surfaces, aiding in the development of effective corrosion inhibitors (Kaya et al., 2016).
Exploration in Antitumor Activities
Some derivatives of this compound have been synthesized and their structures confirmed through various spectroscopic techniques. These derivatives have been assessed for their antitumor activities, contributing to the development of new therapeutic agents (Liu et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethyl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities . Thiazoles are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific substituents . .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . The specific mode of action of this compound would depend on its target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit cyclooxygenase-2, an enzyme involved in inflammation .
Pharmacokinetics
Its lipophilicity, a property that can influence its absorption and distribution, is reported to be 13 (iLOGP) and 153 (XLOGP3) .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor effects . The specific effects of this compound would depend on its target and the nature of its interaction with that target.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)thiazol-2-amine, like other thiazoles, can interact with various enzymes and proteins. For instance, thiazoles are known to interact with COX-2 enzymes . The nature of these interactions often involves binding to the active sites of these biomolecules, influencing their function .
Cellular Effects
Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazoles are known to exhibit threshold effects and can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Thiazoles are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGTNMCYLZGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188451 | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-49-5 | |
Record name | 4-(Trifluoromethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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